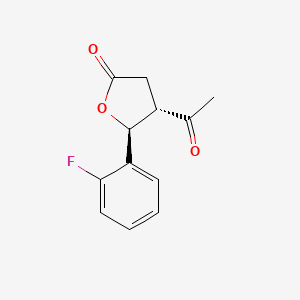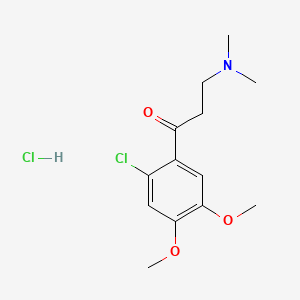
1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride is a chemical compound with a complex structure
Métodos De Preparación
The synthesis of 1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride involves several steps. The synthetic route typically includes the reaction of 2-chloro-4,5-dimethoxybenzaldehyde with dimethylamine and a suitable ketone. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride can be compared with other similar compounds, such as:
2-Chloro-1-(2-chloro-4,5-dimethoxyphenyl)-1-propanone: This compound has a similar structure but differs in the position and number of chlorine atoms.
1-(2-Chloro-4,5-dimethoxyphenyl)-2-propanone: This compound has a different arrangement of functional groups, leading to distinct chemical and biological properties.
Propiedades
Número CAS |
161199-94-6 |
|---|---|
Fórmula molecular |
C13H19Cl2NO3 |
Peso molecular |
308.20 g/mol |
Nombre IUPAC |
1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H18ClNO3.ClH/c1-15(2)6-5-11(16)9-7-12(17-3)13(18-4)8-10(9)14;/h7-8H,5-6H2,1-4H3;1H |
Clave InChI |
AVLSCBMQXLYMBI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)C1=CC(=C(C=C1Cl)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



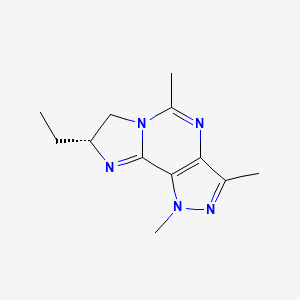
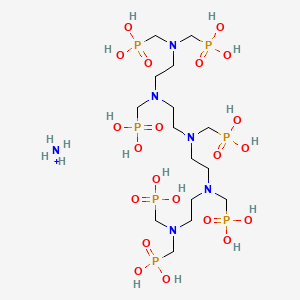

![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)
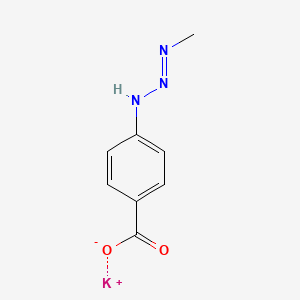
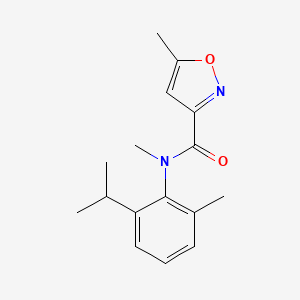
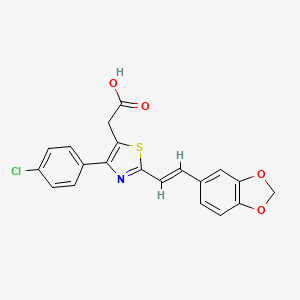
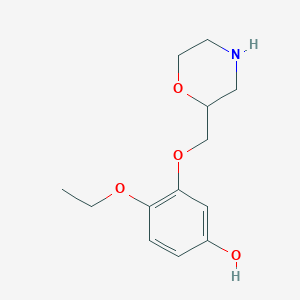
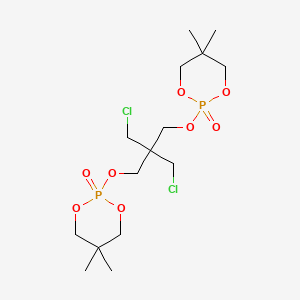
![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)
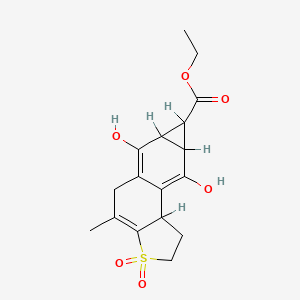
![methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate](/img/structure/B12724950.png)
